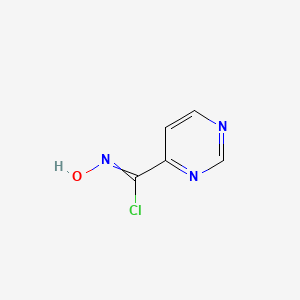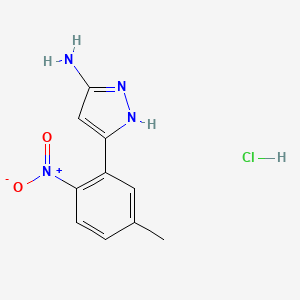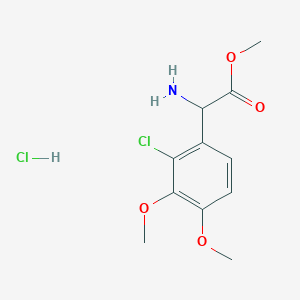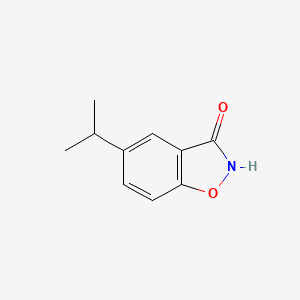
N-Hydroxypyrimidine-4-carbimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxypyrimidine-4-carbimidoyl Chloride, also known as (4Z)-N-hydroxy-4-pyrimidinecarboximidoyl chloride, is a research chemical with the molecular formula C5H4ClN3O and a molecular weight of 157.56 g/mol. This compound is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hydroxypyrimidine-4-carbimidoyl Chloride can be synthesized through the chlorination of hydroxy-pyrimidines using phosphorous oxychloride (POCl3) under solvent-free conditions. The reaction involves heating the hydroxy-containing substrate in a sealed reactor at high temperatures with one equivalent of pyridine as a base . This method is suitable for large-scale (multigram) batch preparations and generally provides high yields and purity of the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency, especially when dealing with large quantities of POCl3. The solvent-free method is preferred for its economic and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxypyrimidine-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxypyrimidine-4-carbimidoyl Chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Hydroxypyrimidine-4-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide: Similar structure with a pyrazole ring instead of a pyrimidine ring.
5-Amino-N′-hydroxy-1H-1,2,3-triazole-4-carboximidamide: Contains a triazole ring, showing similar chemical properties.
Uniqueness
N-Hydroxypyrimidine-4-carbimidoyl Chloride is unique due to its specific pyrimidine structure, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H4ClN3O |
|---|---|
Molekulargewicht |
157.56 g/mol |
IUPAC-Name |
N-hydroxypyrimidine-4-carboximidoyl chloride |
InChI |
InChI=1S/C5H4ClN3O/c6-5(9-10)4-1-2-7-3-8-4/h1-3,10H |
InChI-Schlüssel |
SJJAVHZNFDQYBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)


sulfane](/img/structure/B13702601.png)




![3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13702629.png)




